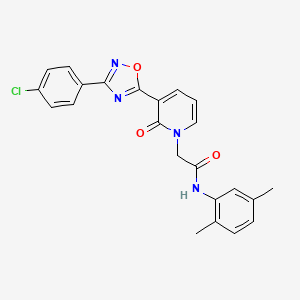
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies indicate that compounds containing oxadiazole and pyridine derivatives exhibit notable anticancer properties. For instance, derivatives similar to the target compound have been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The IC50 values (the concentration required to inhibit 50% of cell growth) for related compounds have been reported in the range of 1.61 µg/mL to 10 µg/mL , indicating significant cytotoxic effects against cancer cells .
Antimicrobial Activity
The biological activity profile of this compound also suggests potential antimicrobial effects. Studies have demonstrated moderate to strong antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli were found to be in the range of 5.64 to 77.38 µM , showcasing its effectiveness as an antimicrobial agent .
Enzyme Inhibition
Additionally, the compound has shown promise as an enzyme inhibitor. For instance, derivatives with similar structures have been evaluated for their ability to inhibit acetylcholinesterase and urease enzymes, with some compounds demonstrating strong inhibitory effects . This suggests potential applications in treating conditions like Alzheimer's disease or urinary tract infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that specific substitutions on the phenyl rings significantly influence the biological activity of these compounds. For instance:
- The presence of a chlorine atom at the para position on the phenyl ring enhances cytotoxicity.
- Methyl substitutions on adjacent phenyl rings also contribute positively to the bioactivity profile .
Study on Anticancer Properties
A study conducted by researchers evaluated a series of oxadiazole derivatives for their anticancer activity against various human cancer cell lines. The study found that compounds with similar structural features to this compound exhibited IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial efficacy, several oxadiazole derivatives were tested against clinical isolates of bacteria and fungi. The results indicated that certain modifications in the oxadiazole structure led to enhanced antibacterial properties against resistant strains .
Propriétés
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-14-5-6-15(2)19(12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-12H,13H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXECBCPVROGEMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














